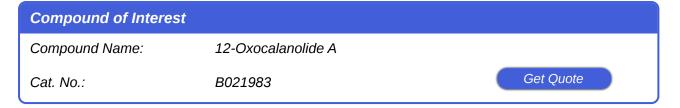


# Unveiling the Spectroscopic Signature of 12-Oxocalanolide A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and characterization of **12-Oxocalanolide A**, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). Drawing from foundational research, this document presents detailed spectroscopic data in a structured format, outlines experimental protocols for its characterization, and visualizes the general workflow for the isolation and analysis of such natural products.

### **Core Spectroscopic Data**

The structural elucidation of **12-Oxocalanolide A** is critically dependent on a suite of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a detailed fingerprint of the molecule.

### <sup>1</sup>H NMR Spectroscopic Data

Table 1: <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data for **12-Oxocalanolide A** 



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
5	7.35	S	
8	6.55	d	9.8
7	5.55	d	9.8
11	4.55	d	5.4
10	3.25	m	
4-CH <sub>2</sub>	2.50	t	7.5
4-CH <sub>2</sub> CH <sub>2</sub>	1.60	m	
10-CH₃	1.50	S	-
10-CH₃	1.45	S	-
11-CH₃	1.25	d	5.4
4-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>	0.95	t	7.4

Solvent: CDCl3

## <sup>13</sup>C NMR Spectroscopic Data

Table 2: <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for **12-Oxocalanolide A** 



Position	Chemical Shift (δ, ppm)
12 (C=O)	204.5
2 (C=O)	160.5
6	157.0
4a	155.5
9a	153.0
5	128.5
8	127.5
7	115.5
4	113.0
9	105.0
6a	103.5
10	78.5
11	78.0
10-C(CH <sub>3</sub> ) <sub>2</sub>	28.0
11-CH <sub>3</sub>	26.5
4-CH <sub>2</sub>	22.5
4-CH <sub>2</sub> CH <sub>2</sub>	14.0
10-CH₃	14.0

Solvent: CDCl3

## **Mass Spectrometry Data**

Table 3: Mass Spectrometry Data for 12-Oxocalanolide A



Technique	Ionization Mode	Observed m/z	Interpretation
HR-FABMS	Positive	369.1651	[M+H] <sup>+</sup> (Calculated for C <sub>22</sub> H <sub>25</sub> O <sub>5</sub> : 369.1651)

# **Experimental Protocols**

The characterization of **12-Oxocalanolide A** involves a series of meticulous experimental procedures, from its synthesis or isolation to its spectroscopic analysis.

### **General Synthesis and Purification**

**12-Oxocalanolide** A can be synthesized from (+)-calanolide A. A solution of (+)-calanolide A in dichloromethane is treated with pyridinium chlorochromate (PCC). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through a pad of silica gel and the solvent is evaporated under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure **12-Oxocalanolide** A.

#### **Spectroscopic Analysis**

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are dissolved in deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry (MS): High-resolution mass spectra are obtained using a Fast Atom Bombardment (FAB) mass spectrometer.
- Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrophotometer. The spectrum for **12-Oxocalanolide A** shows characteristic absorption bands at 1725 cm<sup>-1</sup> (ketone C=O), 1680 cm<sup>-1</sup> (lactone C=O), and 1620 cm<sup>-1</sup> (C=C).
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded in methanol. 12-Oxocalanolide A exhibits absorption maxima (λ<sub>max</sub>) at 230, 285, and 330 nm.

#### **Workflow for Natural Product Characterization**



The following diagram illustrates the generalized workflow for the isolation and characterization of a natural product like **12-Oxocalanolide A**.



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Fig. 1: Generalized workflow for natural product discovery.

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